(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic substitution reactions.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is typically introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid catalysts for electrophilic substitution, base catalysts for nucleophilic substitution
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various functionalized indole derivatives
Scientific Research Applications
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure, known for its hallucinogenic effects.
Uniqueness
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, methyl, and pyrrolidinyl groups contribute to its versatility in various applications, distinguishing it from other indole derivatives .
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1-benzyl-5-methoxy-2-methylindol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H24N2O2/c1-16-21(22(25)23-12-6-7-13-23)19-14-18(26-2)10-11-20(19)24(16)15-17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3 |
InChI Key |
FDTZABFJZZAYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)N4CCCC4 |
Origin of Product |
United States |
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